molecular formula C16H16ClNO4S B7960734 Methyl 2-chloro-4-[2-(dimethylsulfamoyl)phenyl]benzoate

Methyl 2-chloro-4-[2-(dimethylsulfamoyl)phenyl]benzoate

Cat. No.: B7960734
M. Wt: 353.8 g/mol
InChI Key: KLMIXYPORUREQH-UHFFFAOYSA-N
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Description

Methyl 2-chloro-4-[2-(dimethylsulfamoyl)phenyl]benzoate is an organic compound with the molecular formula C16H16ClNO4S It is a benzoate ester derivative that contains a chloro group and a dimethylsulfamoyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-chloro-4-[2-(dimethylsulfamoyl)phenyl]benzoate typically involves multi-step organic reactions. One common method includes the esterification of 2-chloro-4-[2-(dimethylsulfamoyl)phenyl]benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-4-[2-(dimethylsulfamoyl)phenyl]benzoate can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The sulfamoyl group can be oxidized to sulfonyl derivatives using oxidizing agents like hydrogen peroxide.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.

Major Products

    Substitution: Formation of 2-azido-4-[2-(dimethylsulfamoyl)phenyl]benzoate.

    Reduction: Formation of 2-chloro-4-[2-(dimethylsulfamoyl)phenyl]benzyl alcohol.

    Oxidation: Formation of 2-chloro-4-[2-(dimethylsulfonyl)phenyl]benzoate.

Scientific Research Applications

Methyl 2-chloro-4-[2-(dimethylsulfamoyl)phenyl]benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-chloro-4-[2-(dimethylsulfamoyl)phenyl]benzoate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-chloro-4-[2-(methylsulfamoyl)phenyl]benzoate
  • Methyl 2-chloro-4-[2-(ethylsulfamoyl)phenyl]benzoate
  • Methyl 2-chloro-4-[2-(propylsulfamoyl)phenyl]benzoate

Uniqueness

Methyl 2-chloro-4-[2-(dimethylsulfamoyl)phenyl]benzoate is unique due to the presence of the dimethylsulfamoyl group, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for specific research applications where these properties are desired.

Properties

IUPAC Name

methyl 2-chloro-4-[2-(dimethylsulfamoyl)phenyl]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO4S/c1-18(2)23(20,21)15-7-5-4-6-12(15)11-8-9-13(14(17)10-11)16(19)22-3/h4-10H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLMIXYPORUREQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=CC=C1C2=CC(=C(C=C2)C(=O)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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